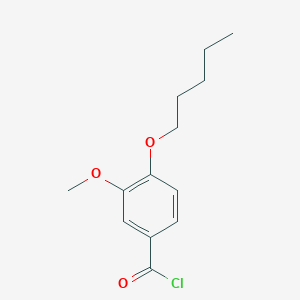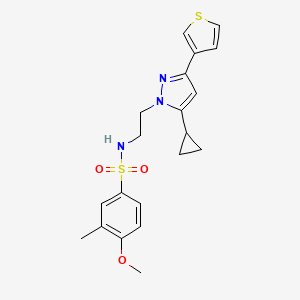![molecular formula C14H14F9N3O2S B3005885 1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide CAS No. 2058442-84-3](/img/structure/B3005885.png)
1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide is a complex molecule that is part of a broader class of sulfonamides. Sulfonamides are known for their various applications in medicinal chemistry and as terminators in cationic cyclisations. They are also studied for their unique structural properties and the ability to form self-associates and hydrogen bonds in different solvents and crystal forms.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multiple steps, including cyclisation and condensation reactions. For instance, triflic acid has been used as a catalyst to induce cyclisation of homoallylic sulfonamides to form pyrrolidines, which can further undergo cationic cascades to create polycyclic systems . Another example is the synthesis of a chronic renal disease agent, where a regioselective chlorination step is followed by condensation to yield the desired sulfonamide derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamides can vary significantly, with different conformers existing due to the orientation of bonds such as C=O and N-H. These conformers can influence the molecule's self-association behavior in solution and its crystal form . The structure of N-3-pyridinyl-methanesulfonamide, a related compound, shows that even within the same crystal, molecules can have different conformations, which are stabilized by a network of hydrogen bonds .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including self-association through hydrogen bonding. The strength of these hydrogen bonds can be influenced by the orientation of functional groups within the molecule. For example, trifluoro-N-(2-phenylacetyl)methanesulfonamide forms cyclic dimers in solution and chain dimers in crystal form . The ability of sulfonamides to donate protons and their basicity are also important characteristics that can affect their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides are closely related to their molecular structure and the presence of trifluoromethyl groups. These groups can significantly influence the electronic structure and basicity of the molecule. For instance, the basicity of the double bond in trifluoro-N-methyl-N-(2-phenylethenyl)methanesulfonamide is much lower than that in its non-fluorinated analog, affecting its protonation behavior . The crystal structure of related sulfonamides also reveals the importance of hydrogen bonding in determining the physical properties of these compounds .
Scientific Research Applications
Molecular Structure and Properties
Conformations and Self-association : This compound exhibits unique self-association properties in solution, forming cyclic dimers in inert solvents and chain associates in crystals via hydrogen bonding. Its molecular structure has been studied using IR spectroscopy and quantum chemical methods, highlighting its proton affinity and hydrogen bond topology (Sterkhova, Moskalik, & Shainyan, 2014).
Proton-Donating Ability : The compound serves as a strong hydrogen bond donor, with distinct proton affinities at different functional groups. This aspect has been analyzed through quantum-chemical calculations and IR spectroscopy, providing insights into its chemical behavior and potential applications (Oznobikhina et al., 2009).
Chemical Synthesis and Modifications
Bromination Reactions : The compound undergoes bromination, yielding various derivatives regardless of the reaction conditions. This process has been studied to understand its chemical reactivity and potential for creating diverse chemical structures (Shainyan, Ushakova, & Danilevich, 2015).
Nucleophilic Substitutions : It reacts with carbanions bearing a leaving group to give products via vicarious nucleophilic substitution. This process is unique for its specificity and efficiency, providing a pathway for the synthesis of complex organic compounds (Lemek, Groszek, & Cmoch, 2008).
Applications in Organic Chemistry
Synthesis of Aminopyrroles : The compound serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles. This application is significant in the synthesis of complex organic molecules with potential pharmaceutical applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Formation of Pyrrolidines and Polycyclic Systems : It catalyzes cyclization reactions to yield pyrrolidines and facilitates the formation of complex polycyclic systems, underscoring its role in advanced organic synthesis (Haskins & Knight, 2002).
Safety And Hazards
This compound is one of the PFAS that has been added to the TRI list, which means facilities that manufacture, process, or otherwise use this chemical above set quantities are required to report their activities involving this PFAS to the EPA . This suggests that there may be potential safety and environmental concerns associated with this compound.
Future Directions
As of January 1, 2024, facilities subject to reporting requirements for these chemicals should begin tracking their activities involving these PFAS as required by Section 313 of the Emergency Planning and Community Right-to-Know Act . This indicates that there will be increased scrutiny and regulation of these chemicals in the future.
properties
IUPAC Name |
1,1,1-trifluoro-N-[[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F9N3O2S/c15-12(16,17)9-3-5-26(6-4-9)11-8(1-2-10(25-11)13(18,19)20)7-24-29(27,28)14(21,22)23/h1-2,9,24H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWLIQPFRSDRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=CC(=N2)C(F)(F)F)CNS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)methyl]benzohydrazide](/img/structure/B3005804.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3005815.png)


![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)
![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)
![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)
![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)